Cas no 2167669-98-7 (methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate)

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a fluorinated tetrahydroquinoline derivative with a carboxylate ester functional group at the 6-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motif, which is commonly found in bioactive molecules. The fluorine substitution at the 7-position enhances metabolic stability and can influence binding affinity in target interactions. The ester group provides versatility for further synthetic modifications, making it a valuable intermediate in medicinal chemistry. Its well-defined structure and purity make it suitable for use in drug discovery and development, particularly in the design of CNS-active compounds and enzyme inhibitors.
methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate structure
2167669-98-7 structure
Product Name:methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
CAS No:2167669-98-7
MF:C11H12FNO2
MW:209.216886520386
CID:5261335
Update Time:2025-10-29

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
    • Inchi: 1S/C11H12FNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)6-9(8)12/h5-6,13H,2-4H2,1H3
    • InChI Key: YDTHYONBNZXIHQ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(C(OC)=O)C(F)=C2)CCC1

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate Pricemore >>

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methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate Related Literature

Additional information on methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 2167669-98-7): A Comprehensive Overview

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate, identified by its CAS number 2167669-98-7, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the tetrahydroquinoline class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The presence of a fluoro substituent at the 7-position and a carboxylate ester at the 6-position imparts unique chemical and pharmacological properties, making it a subject of intense research interest.

The< strong>tetrahydroquinoline scaffold is known for its structural versatility and ability to interact with various biological targets. This motif has been extensively explored in the development of central nervous system (CNS) drugs, anticancer agents, and antimicrobial compounds. The introduction of a< strong>fluoro group into the molecule enhances its metabolic stability and binding affinity to biological receptors. This modification is particularly valuable in medicinal chemistry, as fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug.

In recent years, there has been a surge in research focused on identifying novel tetrahydroquinoline derivatives with enhanced therapeutic efficacy. Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has emerged as a promising candidate due to its unique structural features. Studies have demonstrated its potential in inhibiting specific enzymes and receptors involved in various diseases. For instance, preliminary investigations suggest that this compound may exhibit inhibitory activity against enzymes such as< strong>tyrosine kinase, which are implicated in cancer progression.

The< strong>carboxylate ester functionality at the 6-position of the molecule plays a crucial role in modulating its biological activity. Ester groups are frequently employed in drug design due to their ability to enhance solubility and improve oral bioavailability. Additionally, the ester moiety can undergo metabolic conversion to a carboxylic acid or an alcohol, depending on the biological environment. This metabolic flexibility makes methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate a versatile scaffold for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Tetrahydroquinoline derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems. The< strong>fluoro substitution at the 7-position may enhance the compound's ability to cross the blood-brain barrier (BBB), which is crucial for CNS drug delivery. Furthermore, the carboxylate ester group could facilitate interactions with specific neurotransmitter receptors or transporters.

The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group typically requires specialized fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The formation of the< strong>tetrahydroquinoline core necessitates cyclization reactions under acidic or basic conditions. The final step involves esterification to introduce the carboxylate moiety at the 6-position.

In conclusion, methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 2167669-98-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this are likely to play a crucial role in addressing unmet medical needs across various therapeutic areas.

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